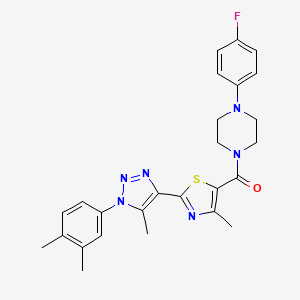

![molecular formula C11H9BrN4 B2753447 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2034352-15-1](/img/structure/B2753447.png)

6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a heterocyclic compound. It contains a pyrrolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . The compound also contains a bromopyrimidinyl group, which is a type of halogenated heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple ring structures and a bromine atom. The compound likely has a high degree of conjugation, which could influence its chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The chemical compound 6-(5-bromopyrimidin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives demonstrate significant utility in synthetic organic chemistry, particularly in the development of novel reaction sequences and the synthesis of complex heterocyclic compounds. For instance, a study by Gao et al. described a cascade reaction sequence that facilitates the synthesis of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, starting from α-bromo ketones. This method showcases an innovative approach to accessing small molecules through alkylation, condensation, elimination, and oxidation steps (Gao et al., 2007).

Antitumor Activities

The application of pyrimidine derivatives in medicinal chemistry, particularly in antitumor activities, has been extensively explored. For example, Wang et al. synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors that exhibited potent inhibition against human tumor cells by targeting folate receptors and the proton-coupled folate transporter. This highlights the compound's potential in the design of selective antitumor agents (Wang et al., 2010).

Tumor Targeting and Drug Delivery

The role of 6-substituted pyrrolo[2,3-d]pyrimidines in tumor targeting and drug delivery, specifically through selective cellular uptake by folate receptors, has been documented. Wang et al. discussed the synthesis of a new series of compounds with varying side chain lengths, demonstrating selective uptake and inhibition of tumor cell growth via folate receptor-mediated pathways. This research supports the development of targeted antitumor agents that utilize cellular transport mechanisms to enhance therapeutic efficacy (Wang et al., 2013).

Novel Synthetic Routes

Research by Rahimizadeh et al. presented a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of bromopyrimidine compounds in synthesizing heterocyclic structures. This work contributes to the broader understanding of synthetic methodologies for accessing diverse heterocyclic compounds with potential biological applications (Rahimizadeh et al., 2007).

Eigenschaften

IUPAC Name |

6-(5-bromopyrimidin-2-yl)-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c12-9-4-14-11(15-5-9)16-6-8-2-1-3-13-10(8)7-16/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCWDMZYWUIAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=NC=C(C=N3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2753375.png)

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)

methanone](/img/structure/B2753386.png)